molecular formula C11H16BrN B3199230 [1-(2-Bromophenyl)ethyl](propyl)amine CAS No. 1016812-00-2

[1-(2-Bromophenyl)ethyl](propyl)amine

Cat. No.: B3199230
CAS No.: 1016812-00-2
M. Wt: 242.16 g/mol
InChI Key: AWTQICLZELKBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)ethylamine: is an organic compound with the molecular formula C11H16BrN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the second position and the ethylamine chain is extended with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the following steps:

    Bromination of Phenethylamine: The starting material, phenethylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the second position of the phenyl ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with propylamine under basic conditions to form the final product, 1-(2-Bromophenyl)ethylamine.

Industrial Production Methods: Industrial production of 1-(2-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 1-(2-Bromophenyl)ethylamine can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, affecting the amine group or the phenyl ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as amines, ethers, or thiols.

    Oxidation and Reduction: Products include oxidized or reduced forms of the amine or phenyl ring.

    Coupling Reactions: Products are typically biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 1-(2-Bromophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand or a substrate in catalytic reactions.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and receptor binding.

    Drug Development: It serves as a scaffold for the development of new pharmaceuticals.

Medicine:

    Pharmacological Research: 1-(2-Bromophenyl)ethylamine is investigated for its potential therapeutic effects and mechanisms of action.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

    Agriculture: It may be explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Phenethylamine: The parent compound without the bromine and propyl substitutions.

    2-Bromo-Phenethylamine: Similar structure but without the propyl group.

    N-Propyl-Phenethylamine: Similar structure but without the bromine atom.

Uniqueness:

    Substitution Pattern: The presence of both the bromine atom and the propyl group makes 1-(2-Bromophenyl)ethylamine unique in its chemical and biological properties.

Properties

IUPAC Name

N-[1-(2-bromophenyl)ethyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-8-13-9(2)10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTQICLZELKBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Bromophenyl)ethyl](propyl)amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[1-(2-Bromophenyl)ethyl](propyl)amine
Reactant of Route 3
Reactant of Route 3
[1-(2-Bromophenyl)ethyl](propyl)amine
Reactant of Route 4
Reactant of Route 4
[1-(2-Bromophenyl)ethyl](propyl)amine
Reactant of Route 5
Reactant of Route 5
[1-(2-Bromophenyl)ethyl](propyl)amine
Reactant of Route 6
Reactant of Route 6
[1-(2-Bromophenyl)ethyl](propyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.